molecular formula C7H6INO B2500275 2-Amino-6-iodobenzaldehyde CAS No. 1261872-97-2

2-Amino-6-iodobenzaldehyde

Cat. No.: B2500275
CAS No.: 1261872-97-2
M. Wt: 247.035
InChI Key: DIRYXUCGWJRLLM-UHFFFAOYSA-N
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Description

2-Amino-6-iodobenzaldehyde is an aromatic compound with the molecular formula C7H6INO It consists of a benzene ring substituted with an amino group at the second position and an iodine atom at the sixth position, along with an aldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-iodobenzaldehyde can be achieved through several methods. One common approach involves the iodination of 2-Aminobenzaldehyde. This reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: 2-Amino-6-iodobenzoic acid.

    Reduction: 2-Amino-6-iodobenzyl alcohol.

    Substitution: 2-Amino-6-azidobenzaldehyde.

Scientific Research Applications

2-Amino-6-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-iodobenzaldehyde depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

  • 2-Aminobenzaldehyde
  • 2-Iodobenzaldehyde
  • 2-Amino-5-iodobenzaldehyde

Comparison: 2-Amino-6-iodobenzaldehyde is unique due to the specific positioning of the amino and iodine groups on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules. Compared to 2-Aminobenzaldehyde, the presence of the iodine atom introduces additional reactivity, making it suitable for specific synthetic applications. Compared to 2-Iodobenzaldehyde, the amino group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-amino-6-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRYXUCGWJRLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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